7-n-Butyldocosane
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Overview
Description
7-n-Butyldocosane is a hydrocarbon compound with the molecular formula C26H54. It is a member of the alkane family, specifically a long-chain alkane with a butyl group attached to the seventh carbon atom of the docosane chain. This compound is known for its high molecular weight and hydrophobic properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-n-Butyldocosane typically involves the alkylation of docosane. One common method is the Friedel-Crafts alkylation, where docosane reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-n-Butyldocosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination or bromination can occur in the presence of UV light or heat.
Cracking: Thermal or catalytic cracking can break down the long-chain hydrocarbon into smaller molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Cracking: High temperatures (500-700°C) and catalysts like zeolites.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from butyldocosanol to butyldocosanoic acid.
Halogenation: Products include various butyldocosyl halides.
Cracking: Smaller alkanes, alkenes, and hydrogen gas.
Scientific Research Applications
7-n-Butyldocosane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of long-chain alkanes and their reactions.
Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.
Industry: Used in the formulation of lubricants and as a standard in chromatographic analysis.
Mechanism of Action
The mechanism by which 7-n-Butyldocosane exerts its effects is primarily through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 7-n-Hexyldocosane (C28H58)
- 9-n-Octyldocosane (C30H62)
- 11-n-Decyldocosane (C32H66)
Uniqueness
7-n-Butyldocosane is unique due to its specific chain length and the position of the butyl group. This structural specificity can influence its physical properties, such as melting point and solubility, and its reactivity compared to other similar long-chain alkanes.
Properties
CAS No. |
55282-15-0 |
---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
7-butyldocosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-12-13-14-15-16-17-18-19-20-22-25-26(23-9-6-3)24-21-11-8-5-2/h26H,4-25H2,1-3H3 |
InChI Key |
MXLQPYBSANDXKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCC)CCCCCC |
Origin of Product |
United States |
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